2-Methyl-1-(3-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole
Overview
Description
2-Methyl-1-(3-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is an organic compound that features a unique combination of functional groups, including a nitro group, a sulfonyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 2-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-(3-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(4-methyl-3-nitrobenzenesulfonyl)piperidine
- 2-Methyl-1-(3-nitrobenzenesulfonyl)-4,5-dihydro-1H-pyrrole
Uniqueness
2-Methyl-1-(3-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups and its imidazole ring structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-methyl-1-(3-nitrophenyl)sulfonyl-4,5-dihydroimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c1-8-11-5-6-12(8)18(16,17)10-4-2-3-9(7-10)13(14)15/h2-4,7H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWGDGTUBZQGCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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